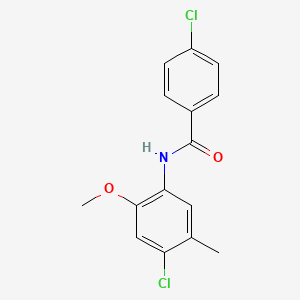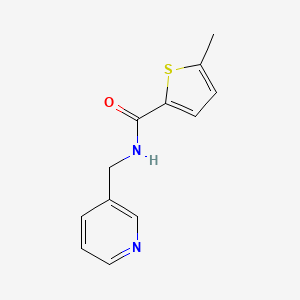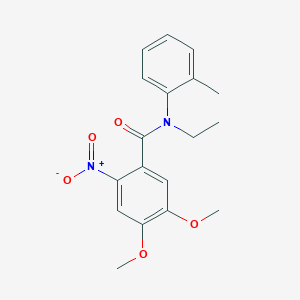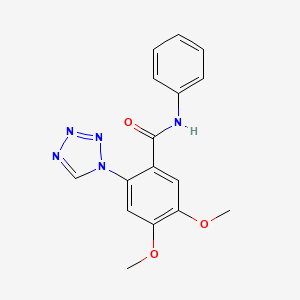
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in decreased activation of key signaling pathways, including NF-κB and AKT, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
实验室实验的优点和局限性
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several advantages as a tool for studying B-cell malignancies in the laboratory. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to have antitumor activity in preclinical models of CLL and NHL, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide in laboratory experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide may vary depending on the specific cell type or genetic background of the cells being studied.
未来方向
There are several potential future directions for research on 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and other agents that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide on other cell types or in other disease contexts. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide as a therapeutic agent for B-cell malignancies.
合成方法
The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then subjected to further reactions to produce the final product, 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been described in detail in several publications.
科学研究应用
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
属性
IUPAC Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRRZTADZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)


![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

